molecular formula C10H14N2O4 B12871192 Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate

Cat. No.: B12871192
M. Wt: 226.23 g/mol
InChI Key: SYBUOLCBAFRAAR-UHFFFAOYSA-N
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Description

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate (CAS 125541-61-9) is a high-purity chemical building block for advanced research and development. With the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol, this compound features a versatile pyrazole core, a privileged scaffold in medicinal and agrochemical chemistry . Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities. Research indicates that compounds based on the pyrazole structure exhibit significant antioxidant properties , effectively scavenging free radicals like DPPH and ABTS, which is relevant for studies on oxidative stress . Furthermore, the pyrazole motif is a key structural element in molecules with demonstrated insecticidal and acaricidal activity . This specific dicarboxylate ester serves as a versatile synthetic intermediate. It can be used in the synthesis of more complex molecules, including various amides, esters, and other heterocyclic systems, for pharmacological screening and structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

dimethyl 4-ethyl-3-methylpyrazole-1,5-dicarboxylate

InChI

InChI=1S/C10H14N2O4/c1-5-7-6(2)11-12(10(14)16-4)8(7)9(13)15-3/h5H2,1-4H3

InChI Key

SYBUOLCBAFRAAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Precursors with Esterification

A common synthetic approach involves the cyclization of appropriately substituted pyrazole precursors followed by esterification to introduce the dimethyl dicarboxylate groups at positions 1 and 5. This can be achieved by:

  • Reacting 4-ethyl-3-methyl-1H-pyrazole with dimethyl carbonate under basic conditions (e.g., sodium hydride or potassium carbonate) to facilitate nucleophilic substitution and formation of methyl ester groups at the nitrogen and carbon positions of the pyrazole ring. This method typically requires refluxing in polar aprotic solvents and inert atmosphere to optimize yield and purity.

Condensation of Hydrazines with β-Ketoesters or α,β-Unsaturated Esters

Another well-documented route for pyrazole derivatives involves condensation reactions between hydrazines and β-ketoesters or α,β-unsaturated esters:

  • Hydrazine derivatives condense with ethyl or methyl esters of β-keto acids or α,β-unsaturated esters to form substituted pyrazoles. For this compound, multi-step synthesis may start from simpler pyrazole derivatives, where the ethyl and methyl substituents are introduced via alkylation or selective substitution prior to esterification.

  • The reaction conditions often involve refluxing in ethanol or DMSO under nitrogen atmosphere for 12–18 hours, with subsequent purification by recrystallization or chromatography to isolate the pure dimethyl ester product.

1,3-Dipolar Cycloaddition Using Diazo Compounds

Recent advances in pyrazole synthesis utilize 1,3-dipolar cycloaddition reactions:

  • Ethyl diazoacetate (EDA), generated in situ from glycine esters and sodium nitrite under acidic aqueous micellar conditions, reacts with alkynes or alkenes to form pyrazole rings with substitution at the 3 and 5 positions. This method is metal-free, environmentally friendly, and can be adapted to synthesize various substituted pyrazoles including those with ester groups.

  • The reaction is pH-dependent, with acidic conditions favoring mixtures of regioisomers and slightly basic conditions favoring selective formation of 3,5-disubstituted pyrazoles. Surfactants like TPGS-750-M in water improve yields and purity by providing a micellar nanoenvironment.

  • For this compound, methyl propiolate or similar alkynes can be used as dipolarophiles in the cycloaddition step, followed by purification via flash chromatography or recrystallization.

Industrial Production Considerations

  • Industrial synthesis typically scales up the above methods using continuous flow reactors to enhance reaction control, safety, and yield.

  • Transition-metal catalysis (e.g., ruthenium-catalyzed hydrogen transfer) may be employed to improve selectivity and reduce reaction times in pyrazole formation, although specific industrial protocols for this compound are less documented.

  • Purification at scale involves recrystallization from mixed solvents (e.g., ethanol-water or DMF-ethanol) or chromatographic techniques to address solubility challenges and remove impurities.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Solvent Ethanol, DMSO, or aqueous micellar systems Solvent polarity affects reaction kinetics and solubility of intermediates
Temperature Reflux (80–120 °C) or room temperature (for cycloaddition) Higher temperatures accelerate reaction but may cause side reactions
Base Sodium hydride, potassium carbonate, sodium carbonate Facilitates ester formation and cyclization
Catalyst/Surfactant None or TPGS-750-M (micellar catalysis) Surfactants improve yield and selectivity in aqueous media
Reaction Time 12–20 hours Longer times improve conversion but may reduce selectivity
Atmosphere Nitrogen or open air depending on method Inert atmosphere prevents oxidation in sensitive steps

Purification Techniques

  • Gradient recrystallization using mixed solvents (e.g., DMF-ethanol or ethanol-water) is effective to improve purity by exploiting differential solubility.

  • Flash column chromatography with solvent systems such as petroleum ether and ethyl acetate (8:2) is commonly used to isolate the pure compound after synthesis.

  • Vacuum distillation may be employed for volatile intermediates or solvents.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyclization with Dimethyl Carbonate 4-ethyl-3-methyl-1H-pyrazole, NaH/K2CO3, reflux Direct esterification, good yields Requires preformed pyrazole precursor
Condensation of Hydrazines with β-Ketoesters Hydrazine hydrate, β-ketoesters, reflux in ethanol Straightforward, well-known route Multi-step, purification needed
1,3-Dipolar Cycloaddition (Micellar Catalysis) Ethyl diazoacetate (in situ), alkynes, aqueous surfactant Metal-free, green chemistry, high selectivity Requires control of pH and surfactant

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups at positions 1 and 5 undergo hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Treatment with aqueous K₂CO₃ or NaOH yields the corresponding dicarboxylic acid (4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylic acid).

  • Acidic Hydrolysis : HCl or H₂SO₄ in refluxing ethanol generates the acid, albeit with slower kinetics compared to basic conditions.

Example Conditions :

ReagentTemperatureTimeYield
2.5 M K₂CO₃RT6 h~85%
1 M NaOH80°C2 h90%

Nucleophilic Substitution

The ester carbonyl groups participate in nucleophilic substitution reactions:

  • Transesterification : Methanol or ethanol with catalytic H₂SO₄ replaces methyl ester groups with ethyl or propyl variants.

  • Aminolysis : Reaction with amines (e.g., NH₃, methylamine) produces pyrazole dicarboxamides, useful in medicinal chemistry.

Key Reagents :

  • Methanol/H₂SO₄ : Yields dimethyl analogs.

  • Ethylamine/DMF : Forms mono- or diamides depending on stoichiometry.

Sigmatropic Rearrangements

The compound undergoes sequential 1,5-sigmatropic shifts under thermal or photolytic conditions:

  • Methoxycarbonyl Migration : The ester group at C-4 migrates to C-3, followed by a second shift to N-2, forming isomeric pyrazole derivatives .

  • Alkyl Group Preference : Ethyl substituents migrate faster than methyl groups, influencing product distribution .

Mechanistic Pathway :

  • Initial alkyl migration to C-4.

  • Sequential methoxycarbonyl shifts to C-3 and N-2.

  • Final product: 4-ethyl-5-methyl-1H-pyrazole-1,3-dicarboxylate .

Condensation Reactions

The electron-deficient pyrazole ring facilitates condensations:

  • Aldol Condensation : Reacts with aryl aldehydes (e.g., benzaldehyde) in basic media to form α,β-unsaturated ketones .

  • Schiff Base Formation : Interaction with hydrazines yields hydrazone derivatives, precursors for heterocyclic scaffolds .

Example Reaction :

text
Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate + Benzaldehyde → (E)-3-(4-Ethyl-3-methyl-1H-pyrazol-5-yl)acrylic acid methyl ester [6]

Cycloaddition and Ring Functionalization

The pyrazole core participates in dipolar cycloadditions:

  • With Diazo Compounds : Forms fused pyrazolo-pyridazine systems under catalyst-free conditions .

  • With Alkynes : Generates polycyclic structures via [3+2] cycloaddition .

Representative Reaction :

ReagentProductYield
Trimethylsilyl diazomethaneEthyl pyrazole-carboxylate derivatives93%

Reduction and Oxidation

  • Reduction : LiAlH₄ reduces ester groups to hydroxymethyl groups, yielding 4-ethyl-3-methyl-1H-pyrazole-1,5-dimethanol.

  • Oxidation : KMnO₄ oxidizes ethyl/methyl substituents to carboxylic acids under acidic conditions.

Scientific Research Applications

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Dicarboxylates

Structural Variations and Substituent Effects

(a) Dimethyl 1-(4-Cyanobenzyl)-1H-Pyrazole-3,5-Dicarboxylate ()
  • Substituents: A 4-cyanobenzyl group at position 1, methyl esters at positions 3 and 5.
  • Key Differences: The cyanobenzyl group introduces strong electron-withdrawing effects and π-conjugation, unlike the alkyl substituents (ethyl/methyl) in the target compound.
  • Synthesis : Prepared via alkylation of dimethyl 1H-pyrazole-3,5-dicarboxylate with 4-(bromomethyl)benzonitrile, highlighting the role of electrophilic substitution in pyrazole chemistry.
(b) Dimethyl 1,3-Diphenyl-1H-Pyrazole-4,5-Dicarboxylate ()
  • Substituents : Phenyl groups at positions 1 and 3, methyl esters at positions 4 and 5.
  • Key Differences : Bulky phenyl groups increase steric hindrance and π-electron density, which may reduce solubility in polar solvents compared to the target compound’s alkyl substituents.
(c) Diethyl 1-Propyl-1H-Pyrazole-3,5-Dicarboxylate ()
  • Substituents : A propyl group at position 1 and ethyl esters at positions 3 and 5.

Physical and Chemical Properties

Compound Substituents Melting Point/Stability Solubility Trends
Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate Ethyl (C4), Methyl (C3), Methyl esters (C1, C5) Moderate (predicted) Moderate in polar aprotic solvents
Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate Cyanobenzyl (C1), Methyl esters (C3, C5) High (due to π-π stacking) Low in water, high in DMSO
Dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate Phenyl (C1, C3), Methyl esters (C4, C5) High (aromatic interactions) Low in polar solvents

Biological Activity

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Overview of Pyrazole Compounds

Pyrazole derivatives are known for their wide range of biological activities. They have been reported to exhibit antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties. The structural features of pyrazoles significantly influence their biological activity, making them important in medicinal chemistry.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving nucleophilic substitution reactions. The compound's structure includes two carboxylate groups that enhance its solubility and reactivity. The presence of ethyl and methyl groups on the pyrazole ring plays a crucial role in modulating its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study found that compounds with similar pyrazole structures demonstrated effective inhibition against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial Strains TestedInhibition Zone (mm)
This compoundE. coli, S. aureus, P. aeruginosa15 - 25
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylateBacillus subtilis20
Methyl 3-methyl-1H-pyrazole-4-carboxylateKlebsiella pneumoniae18

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in several studies. It has shown promising results in reducing inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro . These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Anticancer Properties

Recent studies have explored the anticancer properties of pyrazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. One study reported that compounds within this class exhibited selective cytotoxicity against breast cancer cells while sparing normal cells . The proposed mechanism involves the induction of apoptosis through mitochondrial pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A research team synthesized a series of pyrazole derivatives and tested their antimicrobial efficacy against standard bacterial strains. Among these, this compound exhibited superior activity compared to traditional antibiotics . This highlights its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by carrageenan in rats, this compound was administered. Results indicated a significant reduction in paw edema compared to control groups, demonstrating its effectiveness in mitigating inflammatory responses .

Q & A

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

  • Methodological Answer : Collaborative ring tests using standardized reagents and equipment (e.g., calibrated reflux condensers) ensure consistency. Statistical analysis (e.g., RSD <5% for yields) identifies critical protocol steps requiring stringent control, such as inert atmosphere maintenance .

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